molecular formula C10H11NO3 B14850953 1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone

1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone

Cat. No.: B14850953
M. Wt: 193.20 g/mol
InChI Key: XNGGQEKAIFGAMM-UHFFFAOYSA-N
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Description

1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone is an organic compound that features a pyridine ring substituted with a dioxolane moiety and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone typically involves the reaction of 2-(1,3-dioxolan-2-yl)pyridine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and coordination compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dioxolane and pyridine moieties play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • 2-(1,3-Dioxolan-2-yl)pyridine
  • 4-(1,3-Dioxolan-2-yl)pyridine
  • N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide

Comparison: 1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone is unique due to the presence of both the dioxolane and ethanone groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-[2-(1,3-dioxolan-2-yl)pyridin-4-yl]ethanone

InChI

InChI=1S/C10H11NO3/c1-7(12)8-2-3-11-9(6-8)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3

InChI Key

XNGGQEKAIFGAMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC=C1)C2OCCO2

Origin of Product

United States

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